molecular formula C14H20N2O4 B2852093 1-(2,3,4-Trimethoxybenzoyl)piperazine CAS No. 93896-51-6

1-(2,3,4-Trimethoxybenzoyl)piperazine

Cat. No.: B2852093
CAS No.: 93896-51-6
M. Wt: 280.324
InChI Key: RSGDCVBOCSMOCN-UHFFFAOYSA-N
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Description

1-(2,3,4-Trimethoxybenzoyl)piperazine is an organic compound characterized by the presence of a piperazine ring bonded to a benzoyl group substituted with three methoxy groups at the 2, 3, and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3,4-Trimethoxybenzoyl)piperazine typically involves the condensation of 2,3,4-trimethoxybenzoyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: 1-(2,3,4-Trimethoxybenzoyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,3,4-Trimethoxybenzoyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cardiovascular diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,3,4-Trimethoxybenzoyl)piperazine is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity or receptor binding, leading to changes in cellular processes. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

Comparison: 1-(2,3,4-Trimethoxybenzoyl)piperazine is unique due to the specific arrangement of methoxy groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for further investigation .

Properties

IUPAC Name

piperazin-1-yl-(2,3,4-trimethoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-18-11-5-4-10(12(19-2)13(11)20-3)14(17)16-8-6-15-7-9-16/h4-5,15H,6-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGDCVBOCSMOCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)N2CCNCC2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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